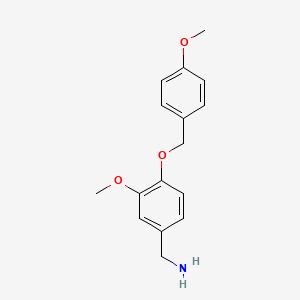

3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine

Description

Properties

IUPAC Name |

[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-9H,10-11,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYBXRFZMRVYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-O-(4-methoxybenzyl)-vanillylamine synonyms and nomenclature

The following technical guide details the structural identity, synthesis, and application of 4-O-(4-methoxybenzyl)-vanillylamine , a specialized intermediate in medicinal chemistry.

Nomenclature, Synthesis, and Strategic Utility in Drug Development

Executive Summary

4-O-(4-methoxybenzyl)-vanillylamine (PMB-protected vanillylamine) is a critical synthetic scaffold used primarily in the development of capsaicinoids and vanilloid receptor (TRPV1) modulators. By masking the reactive phenolic hydroxyl of vanillylamine with a p-methoxybenzyl (PMB) group, researchers can perform selective derivatization at the primary amine without competing side reactions. This guide provides the rigorous nomenclature, validated synthetic protocols, and deprotection strategies required to utilize this intermediate effectively.

Part 1: Structural Identity & Nomenclature

This molecule is a derivative of vanillylamine (4-hydroxy-3-methoxybenzylamine) where the phenolic proton is replaced by a 4-methoxybenzyl group.

1.1 Nomenclature Hierarchy

-

Common Name: 4-O-PMB-Vanillylamine

-

Systematic IUPAC Name: 1-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methanamine

-

CAS Registry Number: Note: While the parent Vanillylamine (1196-92-5) and the Benzyl-protected analog (2426-87-1) are common, the specific PMB-ether amine is a research-grade intermediate often synthesized in situ.

-

Molecular Formula:

-

Molecular Weight: 273.33 g/mol

1.2 Structural Decomposition (Graphviz)

The following diagram breaks down the chemical structure to clarify naming conventions and functional moieties.

Caption: Structural decomposition of 4-O-PMB-vanillylamine showing the orthogonal protection of the phenol and the free amine handle.

Part 2: Synthetic Pathway

Direct protection of vanillylamine is chemically inefficient due to the competing nucleophilicity of the primary amine. The authoritative route involves protection of the aldehyde (vanillin) followed by reductive amination .

2.1 Validated Synthetic Protocol

Step 1: Williamson Ether Synthesis (Protection)

-

Reagents: Vanillin, 4-Methoxybenzyl chloride (PMB-Cl), Potassium Carbonate (

), Potassium Iodide (KI, catalytic). -

Solvent: DMF or Acetonitrile.

-

Conditions: 60°C, 4–6 hours.

-

Mechanism:

attack of the phenolate ion on the benzylic chloride. -

Checkpoint: Monitor TLC for disappearance of Vanillin. The product, 4-O-(4-methoxybenzyl)-vanillin, is a solid.[1]

Step 2: Reductive Amination (Amination)

-

Reagents: 4-O-PMB-Vanillin, Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Solvent: Methanol (MeOH).

-

Conditions: Room temperature, 12–24 hours.

-

Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.

-

Purification: Acid-base extraction. (Acidify to pH 2 to pull amine into water, wash organics, basify aqueous layer to pH 10, extract amine into DCM).

2.2 Reaction Workflow Diagram

Caption: Two-step synthesis of 4-O-PMB-vanillylamine avoiding N-alkylation side products.

Part 3: Strategic Utility in Drug Development

The PMB group is chosen over a simple Benzyl (Bn) group due to its electronic lability . The electron-donating methoxy group makes the PMB ether susceptible to oxidative cleavage, offering orthogonality to other protecting groups (like Boc or Fmoc) used on the amine.

3.1 Orthogonality Matrix

| Condition | PMB Ether Stability | Amine (Free) Stability | Application Context |

| Basic (NaOH) | Stable | Stable | Amide coupling reactions |

| Acidic (TFA) | Labile (Slow) | Protonated (Salt) | Simultaneous deprotection |

| Oxidative (DDQ) | Cleaved Rapidly | Stable (mostly) | Selective Phenol Unmasking |

| Hydrogenation | Cleaved | Stable | Global deprotection |

3.2 Deprotection Protocol (DDQ Method)

To remove the PMB group and regenerate the phenol (e.g., to reveal the active pharmacophore of a capsaicinoid):

-

Dissolve substrate in DCM:Water (18:1) .

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv).

-

Stir at RT for 1–2 hours. The mixture will turn deep red/brown.

-

Workup: Wash with saturated

to remove DDQ byproducts. -

Result: The PMB group is removed as p-methoxybenzaldehyde, leaving the free phenol.

Part 4: Analytical Characterization

When verifying the synthesis of 4-O-PMB-vanillylamine, look for these diagnostic signals.

4.1 Proton NMR (

, 400 MHz) Expectations

- 3.80 ppm (s, 3H): Methoxy group of the vanillyl core.

- 3.82 ppm (s, 3H): Methoxy group of the PMB protecting group.

-

3.85 ppm (s, 2H): Benzylic methylene attached to the amine (

-

5.05 ppm (s, 2H): Benzylic methylene of the PMB ether (

- 6.80–7.40 ppm: Aromatic region. Look for the AA'BB' system of the PMB group overlapping with the 1,2,4-substitution pattern of the vanillyl core.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions).

-

PubChem. Vanillylamine (Compound CID 70966). National Library of Medicine. Available at: [Link]

-

Taber, D. F., et al. (2007).[3] "Vanillin Synthesis from 4-Hydroxybenzaldehyde." Journal of Chemical Education, 84(7), 1158.[3] (Validates the ether/alkylation chemistry on the vanillin scaffold).

- Yonemitsu, O., et al. (1982). "MPM (p-Methoxybenzyl) Protection." Tetrahedron Letters, 3021.

Sources

The Strategic Deployment of Protected Benzylamines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylamine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals, prized for its structural versatility and its role as a key pharmacophore.[1][2] Its nucleophilic nature, however, necessitates a carefully orchestrated strategy of protection and deprotection during complex multi-step syntheses. This guide provides a comprehensive overview of the strategic applications of protected benzylamines in medicinal chemistry. We will delve into the rationale behind amine protection, offer a comparative analysis of the most prevalent benzylamine protecting groups, and present detailed, field-proven protocols for their introduction and cleavage. Through illustrative case studies and mechanistic insights, this document aims to equip researchers with the knowledge to rationally select and effectively utilize protected benzylamines in the pursuit of novel therapeutic agents.

The Benzylamine Motif: A Privileged Scaffold in Drug Discovery

The benzylamine functional group is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, neurology, and infectious diseases.[3] Its prevalence can be attributed to its ability to engage in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking. Furthermore, the benzyl group offers a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. From potent enzyme inhibitors to receptor modulators, the strategic incorporation of the benzylamine scaffold continues to be a fruitful avenue in drug design.[4][5][6]

The Imperative of Amine Protection in Complex Synthesis

Amines are fundamental to organic synthesis, yet their inherent nucleophilicity and basicity can be a double-edged sword.[7] In the context of multi-step drug synthesis, an unprotected benzylamine can interfere with a wide array of chemical transformations, leading to undesired side reactions and diminished yields. Protecting the amine group temporarily masks its reactivity, allowing other functional groups in the molecule to be selectively modified.[8] This strategy of temporary masking is a central tenet of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency.

The ideal protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reagents and reaction conditions planned for subsequent steps.

-

Readily removed in high yield under specific and mild conditions that do not affect other functional groups.

The choice of a protecting group is a critical strategic decision in synthesis design, directly impacting the overall efficiency and success of the synthetic route.

A Comparative Analysis of Key Benzylamine Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the compatibility of its cleavage conditions with other functionalities present in the molecule. This concept of "orthogonal protection," where different protecting groups can be removed selectively in the presence of others, is a powerful tool in complex synthesis.[9] Below is a comparative analysis of the most commonly employed protecting groups for benzylamines.

The Benzyl (Bn) Group: A Classic and Robust Choice

The benzyl group itself can serve as a protecting group for a primary or secondary amine, forming a dibenzyl or tribenzyl amine.

-

Introduction: Typically achieved via N-alkylation with benzyl halide in the presence of a base.[10] An alternative method is reductive amination of benzaldehyde.[11]

-

Stability: The benzyl group is robust and stable under a wide range of conditions, including acidic and basic media, and many oxidative and reductive conditions.[12]

-

Deprotection: The most common method for cleaving the N-benzyl bond is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a very mild method.[13][14] Oxidative methods can also be employed.[12]

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are among the most widely used protecting groups for amines due to their ease of introduction, stability, and versatile deprotection methods.[9]

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7][15]

-

Introduction: The Boc group is readily introduced by reacting the benzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10][16]

-

Stability: The Boc group is stable to basic conditions and hydrogenolysis.

-

Deprotection: It is labile under acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][16] This acid-lability makes it orthogonal to the Cbz and Fmoc groups.

The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis and remains a vital tool for amine protection.[9][17]

-

Introduction: The Cbz group is typically installed by reacting the benzylamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[17][18]

-

Stability: It is stable to acidic and mildly basic conditions.[17]

-

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (H₂/Pd-C), conditions under which the Boc group is stable.[9][17] It can also be cleaved by strong acids, though this is less common.

The Fmoc group is another critical protecting group, particularly favored in solid-phase peptide synthesis (SPPS).[19]

-

Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[20][21]

-

Stability: It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[20][22]

-

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[19][22]

Data Presentation: A Comparative Summary

| Protecting Group | Introduction Reagent | Key Stability | Deprotection Conditions | Orthogonal To |

| Benzyl (Bn) | Benzyl bromide, NaH | Acid, Base | H₂, Pd/C | Boc, Fmoc |

| Boc | Boc₂O, Base | Base, Hydrogenolysis | TFA or HCl | Cbz, Fmoc |

| Cbz | Cbz-Cl, Base | Acid, Mild Base | H₂, Pd/C | Boc, Fmoc |

| Fmoc | Fmoc-Cl, Base | Acid, Hydrogenolysis | Piperidine | Boc, Cbz |

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the introduction and removal of common benzylamine protecting groups. Researchers should optimize these conditions for their specific substrates.

Protocol for Boc Protection of Benzylamine

Materials:

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents) or Sodium Bicarbonate

-

Dichloromethane (DCM) or a Dioxane/Water mixture

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzylamine (1.0 equivalent) in DCM.

-

Add TEA (1.2 equivalents) and stir for 5 minutes at room temperature.

-

Add Boc₂O (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine.[16]

Protocol for Cbz Protection of Benzylamine

Materials:

-

Benzylamine

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Aqueous sodium carbonate (Na₂CO₃) or other suitable base

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve benzylamine (1.0 equivalent) in an aqueous solution of Na₂CO₃ (2.5 equivalents) and cool in an ice bath.

-

Add Cbz-Cl (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-benzylamine.[17]

Protocol for Fmoc Protection of Benzylamine

Materials:

-

Benzylamine

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 equivalents)

-

Water or an appropriate organic solvent like Dioxane

-

Sodium bicarbonate (if using aqueous media)

Procedure:

-

To Fmoc-Cl (1.2 equivalents), add the benzylamine (1.0 equivalent) and water (or an appropriate solvent system with a base like sodium bicarbonate).

-

Stir the reaction mixture, potentially with gentle heating (e.g., 60°C).

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate work-up, which may involve extraction and purification by chromatography, to isolate the N-Fmoc-benzylamine.[23]

Protocol for Catalytic Hydrogenolysis (Deprotection of Bn and Cbz)

Materials:

-

N-Bn or N-Cbz protected benzylamine

-

Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the protected benzylamine in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add Pd/C to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the reaction vigorously under an atmosphere of H₂ at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected benzylamine.[24][25]

Visualization of Key Concepts

Orthogonal Protection Strategy

Caption: A simplified decision tree for selecting a suitable benzylamine protecting group based on downstream reaction conditions.

Conclusion

The judicious use of protected benzylamines is indispensable in the field of medicinal chemistry. A thorough understanding of the properties of different protecting groups, their introduction, and their cleavage is paramount for the successful synthesis of complex, biologically active molecules. This guide has provided a foundational understanding of these principles, offering both theoretical insights and practical protocols. As the quest for novel therapeutics continues, the strategic application of these fundamental synthetic tools will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Vertex AI Search. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved February 13, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Retrieved February 13, 2026.

-

Wikipedia. (2024, February 10). Protecting group. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2024, January 23). Benzylamine. Retrieved February 13, 2026, from [Link]

-

YouTube. (2020, July 17). N-benzylamine as a protecting group |Part1| Protection of Amines. Retrieved February 13, 2026, from [Link]

- ChemicalBook. (2023, May 24).

-

National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023, December 23). Benzyl group. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved February 13, 2026, from [Link]

- ChemicalBook. (2024, May 7). Application and Research of Benzylamine. Retrieved February 13, 2026.

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved February 13, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 13, 2026, from [Link]

-

YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 13, 2026, from [Link]

- Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved February 13, 2026.

-

Semantic Scholar. (2004, February 1). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved February 13, 2026, from [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved February 13, 2026, from [Link]

- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved February 13, 2026.

-

MDPI. (2026, February 11). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved February 13, 2026, from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 13, 2026, from [Link]

- HETEROCYCLES. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved February 13, 2026.

- Benchchem. (n.d.). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. Retrieved February 13, 2026.

-

ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025, August 10). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved February 13, 2026, from [Link]

-

Sciencemadness Discussion Board. (2019, October 30). De-protection of N-Benzyl groups. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactive compounds containing benzylamines. Retrieved February 13, 2026, from [Link]

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved.... Retrieved February 13, 2026.

-

Wikipedia. (2023, December 29). tert-Butyloxycarbonyl protecting group. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023, December 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 13, 2026, from [Link]

- (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.

-

National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved February 13, 2026, from [Link]

- ResearchGate. (n.d.). Some natural products and bioactive molecules that contain benzyl groups. Retrieved February 13, 2026.

-

National Institutes of Health. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (2018, August 23). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved February 13, 2026, from [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. rsc.org [rsc.org]

- 12. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 13. Benzylamines [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. total-synthesis.com [total-synthesis.com]

- 21. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 22. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 23. rsc.org [rsc.org]

- 24. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 25. glaserr.missouri.edu [glaserr.missouri.edu]

3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine CAS number search

Technical Guide: 3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine

A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate

This guide provides an in-depth analysis of this compound, a substituted benzylamine that serves as a critical building block in modern medicinal chemistry. We will explore its chemical identity, a logical synthetic pathway, its applications in drug development, and the necessary protocols for its safe handling and storage. The insights provided are geared towards researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

This compound is a bespoke chemical intermediate whose structure is designed for specific applications in multi-step organic synthesis. Its defining features—a primary amine for nucleophilic reactions and two distinct methoxy-substituted aromatic rings—make it a versatile scaffold for constructing complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number : 1183446-64-1[1]

A summary of its key properties is presented below. Note that some physical properties may not be experimentally determined and are estimated based on its structure.

| Property | Value | Source |

| CAS Number | 1183446-64-1 | [1] |

| Molecular Formula | C₁₆H₁₉NO₃ | [1] |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, MeOH | Inferred |

Proposed Synthetic Pathway and Rationale

The synthesis of this compound is a multi-step process starting from commercially available precursors. The pathway described below is a logical and efficient route, prioritizing selectivity and yield. Each step is chosen for a specific chemical transformation, building towards the final target molecule.

The overall workflow can be visualized as a three-stage process: protection, reduction, and deprotection/amination, although a more direct reductive amination from the corresponding aldehyde is often preferred for efficiency. Let's consider a common pathway starting from isovanillin.

Sources

Molecular weight and formula of 3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine

[2]

Executive Summary & Chemical Identity

This compound is a protected derivative of vanillylamine (4-hydroxy-3-methoxybenzylamine). Structurally, it consists of a benzylamine core where the phenolic oxygen at the 4-position is protected by a para-methoxybenzyl (PMB) group.

This molecule serves as a critical intermediate in the synthesis of complex alkaloids, peptidomimetics, and pharmaceutical agents where orthogonal protection of the phenol is required during amine functionalization. The PMB group offers stability under basic conditions while remaining cleavable under specific acidic or oxidative conditions (e.g., DDQ, TFA), allowing for controlled stepwise synthesis.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1183446-64-1 |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Exact Mass | 273.1365 Da |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in MeOH, DCM, DMSO; poorly soluble in water |

| pKa (Calculated) | ~9.5 (Amine), ~14 (Ether - non-ionizable) |

Structural Analysis & Spectroscopic Signature

To validate the identity of synthesized or purchased material, researchers should verify the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.80 & 3.85 ppm: Two distinct singlets corresponding to the two methoxy groups (Ar-OCH₃).

-

δ 3.82 ppm: Singlet (2H) for the benzylic amine methylene (-CH₂-NH₂).

-

δ 5.05 ppm: Singlet (2H) for the PMB ether methylene (-O-CH₂-Ar).

-

δ 6.70–7.40 ppm: Aromatic region showing signals for the trisubstituted vanillyl ring (3H) and the AA'BB' system of the PMB group (4H).

-

Mass Spectrometry (MS)

-

ESI-MS (+): Expect a molecular ion peak

at m/z 274.14 . -

Fragmentation: Loss of the PMB group (m/z 121) is a common fragmentation pathway, often yielding a daughter ion corresponding to vanillylamine (m/z ~153).

Synthesis & Methodology

The synthesis of this compound is typically achieved via a two-step sequence starting from commercially available Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from Vanillin to the final amine product.

Figure 1: Two-step synthetic pathway transforming Vanillin into the target benzylamine derivative.[2]

Detailed Experimental Protocol

Step 1: Protection (Etherification)

Objective: Mask the phenolic hydroxyl group with a PMB moiety.

-

Reagents: Vanillin (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalytic).

-

Solvent: Anhydrous DMF or Acetone.

-

Procedure:

-

Dissolve Vanillin in DMF under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 15 minutes to generate the phenoxide.

-

Add PMB-Cl dropwise (with catalytic KI to accelerate the reaction).

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

-

Yield Target: >90%.

-

Step 2: Reductive Amination

Objective: Convert the aldehyde functionality to a primary amine.

-

Reagents: Aldehyde Intermediate (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve the Aldehyde Intermediate in Methanol.

-

Add solid NH₄OAc (excess is crucial to prevent dimer formation). Stir at room temperature for 30 minutes to form the imine in situ.

-

Cool to 0°C and carefully add NaBH₃CN in portions.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench: Acidify carefully with 1N HCl to pH ~2 (to decompose excess hydride), then basify with NaOH to pH >10.

-

Extraction: Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.[3]

-

Purification: If required, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) or convert to the Hydrochloride salt for crystallization.

-

Applications in Drug Discovery

This molecule is highly valued in medicinal chemistry for "Diversity-Oriented Synthesis" (DOS) and "Fragment-Based Drug Discovery" (FBDD).

Orthogonal Protection Strategy

The PMB group is orthogonal to common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile).

-

PMB Cleavage: Can be removed oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or with TFA (Trifluoroacetic acid).

-

Utility: Allows chemists to modify the amine "head" of the molecule while keeping the phenolic "tail" protected, or vice-versa.

Peptidomimetic Scaffolds

The vanillyl core mimics the side chain of Tyrosine. This amine can be incorporated into peptide backbones to create Capsaicin analogs or Opioid receptor modulators . The methoxy groups influence the lipophilicity and metabolic stability of the final drug candidate.

Linker Chemistry

The molecule acts as a "cleavable linker" handle. The benzylamine nitrogen can be attached to a solid support or a payload. Upon cleavage of the PMB ether, the revealed phenol can trigger a self-immolative release mechanism in prodrug designs.

Handling & Safety (E-E-A-T)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines react with atmospheric CO₂ to form carbamates over time.

-

Hazards:

-

Irritant: Causes skin and eye irritation.

-

Toxic: Sodium Cyanoborohydride (used in synthesis) is highly toxic and generates HCN gas if acidified improperly. Perform all workups in a fume hood.

-

-

Stability: The PMB ether is sensitive to strong acids. Avoid prolonged exposure to low pH unless cleavage is intended.

References

-

National Institute of Standards and Technology (NIST). Piperlonguminine (Isomer Reference & Formula Verification). NIST Chemistry WebBook. [Link]

-

PubChem. 4-Methoxybenzylamine (Structural Analog Data). National Library of Medicine. [Link][1]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide.[Link]

-

Royal Society of Chemistry. Green Chemistry: Solvent Selection for Reductive Amination.[3][Link]

Advanced Medicinal Chemistry of 4-Alkoxy-3-Methoxybenzylamine Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary

The 4-alkoxy-3-methoxybenzylamine scaffold represents a pivotal chemical space in medicinal chemistry, serving as the structural foundation for vanilloids, a class of compounds with profound activity on Transient Receptor Potential (TRP) channels. While the parent compound, vanillylamine (4-hydroxy-3-methoxybenzylamine), is the precursor to the potent TRPV1 agonist capsaicin , the modification of the 4-phenolic position to a 4-alkoxy ether significantly alters the pharmacological profile.

This guide provides a rigorous technical analysis of this scaffold, detailing the synthetic pathways to access 4-alkoxy derivatives, the Structure-Activity Relationship (SAR) governing the switch from agonism to antagonism, and the expanding therapeutic applications beyond pain management, including oncology (MARK4 inhibition) and antiviral research.

Chemical Foundation & Pharmacophore Analysis

The biological activity of 4-alkoxy-3-methoxybenzylamine derivatives is dictated by the precise electronic and steric environment of the "Vanilloid Head" (Ring A).

The Vanilloid Switch

The core pharmacophore consists of three distinct regions:

-

Region A (The Head): The 4-alkoxy-3-methoxybenzyl moiety.[1][2]

-

Region B (The Linker): Typically an amide, urea, or thiourea bond connecting the amine.

-

Region C (The Tail): A lipophilic alkyl or aryl chain.

Critical Insight: The hydrogen bond donor/acceptor status of the 4-position is the primary determinant of TRPV1 efficacy.

-

4-OH (Phenol): Essential for hydrogen bonding with Thr550 and Tyr511 in the TRPV1 binding pocket, resulting in channel opening (Agonism).

-

4-O-Alkyl (Ether): Abolishes the hydrogen bond donor capability. Steric bulk at this position (e.g., 4-benzyloxy) often leads to loss of agonist activity or conversion to a competitive antagonist by preventing the conformational shift required for channel gating.

Synthetic Strategies

Synthesizing 4-alkoxy-3-methoxybenzylamines requires a divergent strategy starting from Vanillin . The choice of pathway depends on whether the 4-alkoxy group is introduced before or after amine formation.

Pathway A: Pre-Amination Alkylation (The Ether Route)

This is the preferred route for generating stable 4-alkoxy derivatives (e.g., 4-ethoxy, 4-benzyloxy).

Protocol Logic:

-

O-Alkylation: Vanillin is treated with an alkyl halide (e.g., ethyl iodide) and a base (K₂CO₃) to cap the phenol. This prevents side reactions during the subsequent reduction.

-

Reductive Amination: The resulting 4-alkoxybenzaldehyde is converted to the amine via an oxime or imine intermediate.

Pathway B: Post-Amination Modification (The Protection Route)

Used when the "Tail" (Region C) is sensitive to alkylation conditions. Requires transient protection of the nitrogen.

Visualization: Synthetic Logic Flow

Caption: Figure 1. Divergent synthetic pathways for accessing 4-alkoxy-3-methoxybenzylamine derivatives from Vanillin.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-3-Methoxybenzylamine

Objective: To synthesize a 4-O-ethylated vanillylamine analogue for SAR comparison.

Reagents:

-

Vanillin (15.2 g, 100 mmol)

-

Ethyl Iodide (17.1 g, 110 mmol)

-

Potassium Carbonate (27.6 g, 200 mmol)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Zinc Dust / Acetic Acid

Step-by-Step Methodology:

-

O-Alkylation:

-

Dissolve Vanillin in DMF (50 mL). Add K₂CO₃ and stir for 15 min.

-

Add Ethyl Iodide dropwise. Heat to 60°C for 4 hours.

-

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of Vanillin (Rf ~0.3) and appearance of 4-ethoxy-3-methoxybenzaldehyde (Rf ~0.6).

-

Workup: Pour into ice water, filter the precipitate. Yield ~95%.

-

-

Oxime Formation:

-

Dissolve the aldehyde (10 g) in Ethanol (100 mL).

-

Add aqueous NH₂OH·HCl (1.2 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours.

-

Causality: Sodium acetate buffers the solution to prevent acid-catalyzed hydrolysis of the oxime.

-

-

Reduction to Amine:

-

Dissolve the oxime in Glacial Acetic Acid.

-

Add Zinc Dust (5 eq) in portions (Exothermic!). Stir at RT for 3 hours.

-

Purification: Filter Zn residues. Basify filtrate with NaOH to pH 10. Extract with DCM.

-

Product: 4-Ethoxy-3-methoxybenzylamine (Oil).

-

Protocol 2: Calcium Influx Assay (TRPV1 Activity)

Objective: To quantify the agonist/antagonist profile of the synthesized derivative.

-

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Agonist Mode:

-

Inject compound (0.1 nM – 10 µM).

-

Measure fluorescence increase (Ex 488nm / Em 516nm).

-

Control: Capsaicin (EC50 ~10-30 nM).

-

-

Antagonist Mode:

-

Pre-incubate cells with the test compound for 10 min.

-

Inject Capsaicin (100 nM).

-

Measure inhibition of fluorescence spike.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 4-position affect biological activity, drawn from key literature reviews.

| Substituent (R) at 4-Position | Compound Class | TRPV1 Activity | Other Activities | Ref |

| -OH | Vanillylamine | Agonist (High Potency) | Antioxidant, Anti-inflammatory | [1, 2] |

| -OCH₃ | Veratrylamine | Inactive / Weak Antagonist | Dopaminergic modulation | [3] |

| -OCH₂CH₃ | 4-Ethoxy | Antagonist (Moderate) | MARK4 Kinase Inhibitor | [4] |

| -OCH₂Ph | 4-Benzyloxy | Antagonist (High Potency) | Antimicrobial | [5] |

| -Cl / -I | Halogenated | Antagonist (Potent) | Blocks heat activation | [6] |

Visualization: SAR Decision Tree

Caption: Figure 2. SAR decision tree illustrating the functional divergence based on the 4-position substituent.

Therapeutic Applications

Pain Management (TRPV1 Modulation)

While 4-hydroxy derivatives (capsaicinoids) are topical analgesics via desensitization, 4-alkoxy derivatives are being explored as true antagonists. By blocking the channel without initial activation, they avoid the "burning" side effect of capsaicin.

-

Key Mechanism: Disruption of the "S6 gating" mechanism in the TRPV1 pore.

Oncology (MARK4 Inhibition)

Recent studies identify 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potent inhibitors of MARK4 (Microtubule Affinity Regulating Kinase 4).

-

Relevance: MARK4 is overexpressed in hepatocellular carcinoma and gliomas. The 4-alkoxy chain fits into the hydrophobic ATP-binding pocket of the kinase.

Antiviral Agents

Derivatives like IMB-0523 (a benzamide analogue of the benzylamine scaffold) show activity against Hepatitis B Virus (HBV) by upregulating APOBEC3G. The 4-methoxy group in this context provides metabolic stability against glucuronidation.

References

-

Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. National Institutes of Health (PMC). Available at: [Link]

-

Halogenation of 4-hydroxy-3-methoxybenzyl thiourea TRPV1 agonists showed enhanced antagonism to capsaicin. Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link][1]

-

Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances. Available at: [Link][1][3][4][5][6][7]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]

Sources

- 1. Halogenation of 4-hydroxy-3-methoxybenzyl thiourea TRPV1 agonists showed enhanced antagonism to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 3. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Capsaicin Analogs via PMB-Protected Vanillylamine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of capsaicinoids and their structural analogs using 4-methoxybenzyl (PMB) protection. While direct acylation of vanillylamine is possible, it often suffers from competitive esterification at the phenolic position, particularly when using highly reactive acid chlorides or when synthesizing complex analogs with steric bulk.

By utilizing

Strategic Rationale: Why PMB Protection?

In the context of drug development, "quick and dirty" synthesis often leads to purification bottlenecks. The phenolic hydroxyl group on the vanillyl headgroup is the primary source of side reactions:

-

Competitive

-Acylation: When using acid chlorides, the phenol can react to form esters, reducing yield and complicating HPLC purification. -

Oxidative Instability: Free phenols are prone to oxidation (quinonoid formation) during storage or prolonged reaction times.

-

Solubility: PMB protection increases lipophilicity, making the intermediate more soluble in standard organic solvents (DCM, EtOAc) compared to the polar free phenol.

The Strategy:

-

Protect Vanillin with PMB-Cl.

-

Couple with diverse Fatty Acid "Tails".

-

Global Deprotection (TFA/Scavenger).

Experimental Protocols

Phase 1: Synthesis of the Scaffold ( -PMB-Vanillylamine)

Step 1.1: Protection of Vanillin

Reaction: Williamson Ether Synthesis.[4]

-

Reagents: Vanillin (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

-

Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

-

Charge a round-bottom flask with Vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add K₂CO₃ (27.6 g, 200 mmol) and catalytic KI (1.6 g).

-

Add PMB-Cl (17.2 g, 110 mmol) dropwise over 15 minutes.

-

Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water (500 mL). The product, 4-((4-methoxybenzyl)oxy)-3-methoxybenzaldehyde , will precipitate as a white/off-white solid.

-

Filter, wash with water, and recrystallize from Ethanol.

Step 1.2: Reductive Amination to Amine

Reaction: Imine formation followed by in-situ hydride reduction.[1]

-

Reagents:

-PMB-Vanillin (from Step 1.1), Ammonium Acetate (NH₄OAc, 10 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq). -

Solvent: Methanol (MeOH).[3]

Protocol:

-

Dissolve

-PMB-Vanillin (27.2 g, 100 mmol) in MeOH (300 mL). -

Add NH₄OAc (77.0 g, 1000 mmol). The excess ammonia source is crucial to prevent secondary amine formation (dimerization).

-

Stir at room temperature for 1 hour to allow imine equilibrium.

-

Add NaBH₃CN (9.4 g, 150 mmol) carefully.

-

Safety Note: NaBH₃CN generates toxic HCN if acidified. Keep reaction basic/neutral.

-

-

Stir at RT for 12–16 hours.

-

Workup: Quench with 1N NaOH (to pH >10). Extract with DCM (3 x 100 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude amine can be converted to its Hydrochloride salt (

-PMB-Vanillylamine·HCl) by adding 4M HCl in Dioxane, filtering the precipitate. This ensures stability for storage.

Phase 2: Analog Library Generation (Coupling)

This step allows for the introduction of various "tails" (saturated, unsaturated, or phenyl-substituted fatty acids).

Method A: Acid Chloride Coupling (High Reactivity)

-

Substrate:

-PMB-Vanillylamine·HCl. -

Reagent: Acyl Chloride of choice (e.g., Nonanoyl chloride for Nonivamide).

-

Base: Triethylamine (TEA) or DIPEA (3.0 eq).

-

Solvent: DCM (anhydrous).

Protocol:

-

Suspend

-PMB-Vanillylamine·HCl (1.0 eq) in DCM. -

Add TEA (3.0 eq) to liberate the free amine. Cool to 0°C.

-

Add Acyl Chloride (1.1 eq) dropwise.

-

Warm to RT and stir for 2 hours.

-

Wash with 1N HCl, sat. NaHCO₃, and Brine.

-

Isolate the Protected Capsaicin Analog .

Phase 3: Deprotection & Purification (The Critical Step)

Removing the PMB group with Trifluoroacetic acid (TFA) generates a reactive 4-methoxybenzyl carbocation. Without a scavenger, this cation will re-alkylate the electron-rich aromatic ring of your capsaicinoid, creating difficult-to-separate impurities.

Protocol:

-

Dissolve the Protected Analog (1.0 mmol) in DCM (5 mL).

-

Add Scavenger: Anisole or 1,3-Dimethoxybenzene (3.0 eq).

-

Add TFA (5 mL) dropwise at 0°C.

-

Stir at RT for 1–2 hours. The solution may turn purple/red (normal for PMB cations).

-

Workup: Evaporate volatiles (TFA/DCM) under reduced pressure.

-

Purification: Flash Chromatography (SiO₂).

-

Eluent: Hexane:EtOAc (gradient). The scavenger (now alkylated) usually elutes much earlier than the polar phenolic capsaicinoid.

-

Data Summary & QC Criteria

| Parameter | Standard Vanillylamine Route | PMB-Protected Route |

| Step Count | 2 (Short) | 4 (Longer) |

| Coupling Yield | 60–75% (variable) | 85–95% (consistent) |

| Purity (Pre-HPLC) | 80–85% (O-acyl impurities) | >95% |

| Phenol Integrity | Risk of oxidation | Protected until final step |

| Scalability | Moderate | High (Pharma Grade) |

Validation Criteria (Final Product):

-

1H NMR (CDCl₃): Look for the disappearance of PMB benzylic protons (~3.8 ppm, s, 3H for OMe; ~5.0 ppm, s, 2H for CH₂).

-

HPLC: Purity >98% required for biological assays.

-

HRMS: Confirm [M+H]+ matches calculated mass within 5 ppm.

Workflow Visualization

Figure 1: Step-wise synthesis workflow ensuring chemoselectivity via PMB protection.

References

-

PMB Protection Mechanics: Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions).

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Capsaicin Analog Synthesis & SAR: Appendino, G., et al. "Capsaicinoids: From Natural Products to Novel TRPV1 Agonists." Journal of Medicinal Chemistry. (Provides context on the necessity of the phenolic headgroup for activity).

-

Cation Scavenging in Deprotection: Kiso, Y., et al. "Scavengers for the removal of protecting groups in peptide synthesis." Chemical and Pharmaceutical Bulletin. (Establishes the use of Anisole/Thioanisole during acidolysis).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. researchgate.net [researchgate.net]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Selective Removal of PMB Groups from Vanillylamine Derivatives

Abstract & Strategic Overview

Vanillylamine (4-hydroxy-3-methoxybenzylamine) derivatives are critical intermediates in the synthesis of capsaicinoids, resiniferatoxin analogs, and peptidomimetics. The p-methoxybenzyl (PMB) group is frequently employed to protect the phenolic oxygen (O-PMB) or the amine nitrogen (N-PMB) due to its stability under basic conditions and orthogonality to Boc/Fmoc protocols.

However, the vanillyl core presents a unique challenge : it is an electron-rich aromatic system.

-

Oxidative Sensitivity: The 4-hydroxy-3-methoxy substitution pattern makes the ring susceptible to oxidation into quinone methides or polymerization during oxidative deprotection (e.g., DDQ).

-

Electrophilic Scavenging: During acidolytic cleavage, the released PMB carbocation is a potent electrophile. Without adequate scavenging, it will re-attach to the activated vanillyl ring (Friedel-Crafts alkylation), leading to inseparable byproducts.

This guide details two field-proven protocols—Acidolytic Cleavage (TFA) and Oxidative Cleavage (DDQ) —optimized specifically to mitigate these side reactions.

Decision Matrix: Protocol Selection

Before initiating the experiment, analyze your substrate using the logic flow below to select the appropriate method.

Figure 1: Decision matrix for selecting the deprotection strategy based on substrate functionality.

Method A: Acidolytic Cleavage (TFA/Thioanisole)

Best For: Removal of O-PMB ethers; Substrates tolerant of acidic conditions. Mechanism: Protonation of the ether oxygen followed by SN1 cleavage. Critical Insight: The "Scavenger Rule." The vanillyl ring is highly nucleophilic. If you use TFA alone, the cleaved PMB cation will attack the vanillyl ring (ortho to the methoxy group). You must use a scavenger (Thioanisole) that is more nucleophilic than your substrate.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Solvent: Trifluoroacetic acid (TFA) (Reagent Grade, >99%)

-

Scavenger: Thioanisole (Preferred) or Anisole.

-

Solvent Carrier: Dichloromethane (DCM) (Optional, for solubility).

Protocol Steps

-

Preparation: Dissolve the vanillylamine derivative (1.0 equiv) in DCM (approx. 5 mL per mmol). Cool to 0°C.

-

Scavenger Addition: Add Thioanisole (5.0 equiv) .

-

Note: Do not skimp here. Excess scavenger is easily removed; alkylated byproduct is not.

-

-

Acidification: Slowly add TFA (10–20 equiv, or 1:1 v/v ratio with DCM).

-

Exotherm Warning: The reaction is exothermic. Maintain 0°C during addition.

-

-

Reaction: Warm to Room Temperature (RT) and stir.

-

Monitoring: Check TLC every 30 mins. O-PMB usually cleaves within 1–3 hours. N-PMB may require heating to 40°C or reflux (12–24h).

-

-

Workup (The "Amphoteric" Challenge):

-

Concentrate the mixture under reduced pressure to remove excess TFA.

-

Redissolve the residue in EtOAc.[1]

-

Neutralization: Wash with saturated NaHCO₃.[2]

-

Crucial: If your product is a free phenol, high pH (>10) will push it into the aqueous layer. Keep pH ~7–8.

-

-

Purification: Flash chromatography.[2] Thioanisole elutes with non-polar solvents (Hexanes), while the polar amine/phenol product elutes later.

-

Method B: Oxidative Cleavage (DDQ)

Best For: Removal of N-PMB or O-PMB when acid-sensitive groups (Boc, t-Bu) are present. Mechanism: Single Electron Transfer (SET).[1] Critical Insight: "The Water Requirement." DDQ oxidation forms an oxonium intermediate that must be hydrolyzed by water. Anhydrous conditions will lead to stalled reactions or polymerization.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][1][3]

-

Solvent System: DCM : Water (18:1 v/v).[2]

-

Quench: Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or Ascorbic Acid.

Protocol Steps

-

Preparation: Dissolve the substrate (1.0 equiv) in DCM:Water (18:1 mixture) .

-

Concentration: 0.05 M to 0.1 M.

-

-

Oxidation: Add DDQ (1.2 to 1.5 equiv) in a single portion at 0°C.

-

Observation: The mixture will turn deep green/black (Charge Transfer Complex), then slowly fade to reddish-brown as DDQ is consumed (reduced to DDQ-H₂).

-

-

Reaction: Stir at RT for 1–4 hours.

-

TLC Monitoring: Look for the formation of p-methoxybenzaldehyde (strong UV active spot, non-polar) and the polar deprotected product.

-

-

Quenching (Critical):

-

Pour the reaction mixture into Saturated NaHCO₃ (removes acidic byproducts) or 5% Ascorbic Acid (reduces excess DDQ immediately).

-

Why? Excess DDQ can over-oxidize the electron-rich vanillyl phenol if left too long.

-

-

Workup:

Mechanistic Visualization

Understanding the "why" prevents failure. Below is the mechanism for the Acidolytic path, highlighting the scavenger's role.

Figure 2: Mechanistic pathway showing the necessity of thioanisole to trap the reactive PMB cation.

Comparative Data & Troubleshooting

| Feature | Method A: TFA/Thioanisole | Method B: DDQ (Oxidative) |

| Primary Utility | O-PMB cleavage; Robust substrates. | N-PMB cleavage; Acid-sensitive substrates.[4][5][6] |

| Yield (Typical) | 85–95% | 70–85% |

| Reaction Time | 1–3 Hours | 1–4 Hours |

| Major Risk | Alkylation of vanillyl ring (if scavenger is low). | Over-oxidation of free phenols to quinones. |

| Scavenger | Required (Thioanisole).[7][8] | Not required (Water acts as nucleophile). |

| Compatibility | Incompatible with Boc, t-Bu esters. | Compatible with Boc, Fmoc, Esters.[8][5] |

Troubleshooting Guide:

-

Problem: Reaction turns into black tar (Method A).

-

Cause: Polymerization of the PMB cation.

-

Fix: Increase Thioanisole loading to 10 equiv. Ensure temperature is 0°C during addition.

-

-

Problem: Starting material remains (Method B).

-

Cause: Anhydrous conditions or old DDQ.

-

Fix: Ensure water is present (18:1 ratio).[2] Recrystallize DDQ or use fresh reagent.

-

-

Problem: Low yield of N-PMB deprotection (Amide).

-

Fix: Amide N-PMB is very stable. Switch to CAN (Ceric Ammonium Nitrate) in MeCN/H₂O (3:1) or refluxing TFA.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.[9] (Wuts, P. G. M.).[10][9] Chapter 2: Protection for the Hydroxyl Group (Ethers). Wiley.

-

Oxidative Cleavage of PMB Ethers: Horita, K., et al.[11] "DDQ-Oxidation of PMB Ethers." Tetrahedron (1986).[12]

-

Scavenging Mechanisms in Acidic Deprotection: Kiso, Y., et al. "Thioanisole-mediated deprotection."[7][8] Chem. Pharm. Bull. (1980).[7]

-

DDQ Deprotection Protocols: Organic Chemistry Portal. "PMB-Protection: Common Conditions."[10][1]

-

Selective Deprotection of PMB in Carbohydrates (Relevant to Polyols): BenchChem Protocols. "Selective Deprotection of a PMB Ether."[2][9][1][12]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Strategic Utilization of 3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine in Peptidomimetic Synthesis

Part 1: Introduction & Strategic Utility

Abstract

This application note details the protocols for utilizing 3-Methoxy-4-(4-methoxybenzyloxy)-benzylamine (referred to herein as Mmb-BA ) as a primary amine building block in the synthesis of peptidomimetics. Mmb-BA serves as a critical "masked" precursor for introducing vanilloid-like side chains (analogous to 3-methoxy-tyrosine) into peptoid (N-substituted glycine) backbones and multicomponent reaction (MCR) scaffolds. Its structural design incorporates a p-methoxybenzyl (PMB) ether, offering a robust protecting group strategy that prevents phenolic interference during backbone assembly while remaining removable under acidic cleavage conditions.

Chemical Profile

| Property | Specification |

| Compound Name | This compound |

| Abbreviation | Mmb-BA |

| Functional Class | Primary Benzylamine / Masked Phenol |

| Core Application | Submonomer Peptoid Synthesis, Ugi-4CR |

| Protecting Group | p-Methoxybenzyl (PMB) ether (Acid Labile) |

| Solubility | Soluble in DMF, NMP, DMSO, DCM |

| pKa (Conjugate Acid) | ~9.5 (Estimated for benzylamine nitrogen) |

Strategic Rationale

-

Vanilloid Mimicry: The 3-methoxy-4-hydroxy substitution pattern (revealed after deprotection) is pharmacologically privileged, appearing in capsaicinoids and dopamine metabolic pathways.

-

PMB Orthogonality: The PMB group protects the phenolic oxygen from acylation during the iterative synthesis cycles. Unlike simple benzyl ethers, the electron-donating methoxy group renders the PMB ether significantly more acid-labile, allowing for simultaneous deprotection and resin cleavage using standard TFA cocktails.

-

Solubility Enhancement: The 3-methoxy group disrupts π-stacking aggregation often seen in simple benzylamine peptoids, improving coupling efficiency in long oligomers.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptoid Synthesis (Submonomer Method)

Context: This protocol utilizes the Zuckermann submonomer method to incorporate Mmb-BA into an N-substituted glycine oligomer.

Materials:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]

-

Acylation Reagents: Bromoacetic acid (0.6 M in DMF), DIC (Diisopropylcarbodiimide).[1]

-

Displacement Reagent: Mmb-BA (1.0 M in DMF).

-

Solvents: DMF (Anhydrous), DCM.

Workflow Diagram (Submonomer Cycle):

Figure 1: The two-step submonomer cycle. Mmb-BA acts as the nucleophile in the displacement step.

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell 100 mg Rink Amide resin in DMF for 30 minutes.

-

Deprotect Fmoc (if present) using 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (5x).

-

-

Step 1: Acylation (Bromoacetylation):

-

Step 2: Displacement (Introduction of Mmb-BA):

-

Add 2 mL of 1.0 M Mmb-BA solution in DMF.

-

Agitate at 35°C for 60 minutes.

-

Expert Insight: The 4-methoxybenzyloxy group is bulky. While primary benzylamines are usually fast (30 min), the extended reaction time (60 min) ensures quantitative displacement despite potential steric drag from the resin matrix.

-

Wash resin with DMF (5x).

-

-

Iteration: Repeat Steps 2 and 3 to build the desired sequence.

Protocol B: Solution-Phase Ugi 4-Component Reaction (U-4CR)

Context: Mmb-BA serves as the amine component to synthesize constrained peptidomimetic backbones with a protected phenol side chain.

Components:

-

Amine: Mmb-BA (1.0 equiv).

-

Aldehyde: Paraformaldehyde or diverse aldehydes (1.0 equiv).

-

Acid: Boc-protected amino acid or carboxylic acid (1.0 equiv).

-

Isocyanide: tert-Butyl isocyanide or Benzyl isocyanide (1.0 equiv).

Procedure:

-

Dissolve Mmb-BA (1.0 mmol) and the Aldehyde (1.0 mmol) in Methanol (MeOH, 5 mL).

-

Pre-formation of Imine: Stir for 30 minutes at room temperature over activated 3Å molecular sieves.

-

Expert Insight: Pre-forming the imine prevents side reactions and improves yield, especially with bulky amines like Mmb-BA.

-

-

Add the Carboxylic Acid (1.0 mmol) and stir for 10 minutes.

-

Add the Isocyanide (1.0 mmol).

-

Stir at room temperature for 24–48 hours.

-

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine.[6]

Part 3: Deprotection & Validation (The "Trustworthiness" Pillar)

Critical Protocol: PMB Removal and Resin Cleavage

The PMB group on Mmb-BA is acid-labile. However, the resulting 4-methoxybenzyl carbocation is a highly reactive electrophile that will re-alkylate electron-rich residues (e.g., Tryptophan, Methionine, or the newly revealed Phenol itself) if not properly scavenged.

The "Scavenger Trap" Strategy: You must use a high concentration of scavengers. Standard 95/5 TFA/Water is insufficient and will lead to dirty crude products.

Cleavage Cocktail (Reagent K derivative):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5% (Critical trap for PMB cations)

-

Thioanisole: 5% (Accelerates acidolysis via "Push-Pull" mechanism)

-

Water: 5%[7]

-

TIS (Triisopropylsilane): 2.5%

Mechanism of Action:

Figure 2: The acid-mediated cleavage pathway. Scavengers irreversibly trap the PMB carbocation.

Execution:

-

Add 5 mL of the Cleavage Cocktail to the dried resin.

-

Shake at room temperature for 3 hours . (PMB ethers require longer than Boc groups).

-

Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (4000 rpm, 10 min) to pellet the crude peptidomimetic.

Quality Control (QC)

-

HPLC: Expect a significant retention time shift. The Mmb-BA (protected) is highly hydrophobic. The deprotected product (free phenol) will elute earlier.

-

Mass Spectrometry (ESI+):

-

Calculate the mass of the protected fragment (Mmb-BA residue MW = ~287 Da).

-

Calculate the mass of the deprotected fragment (3-Methoxy-4-hydroxy-benzylamine residue MW = ~167 Da).

-

Validation Check: A loss of mass corresponding to 120 Da (PMB group) confirms successful deprotection.

-

References

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[8] Journal of the American Chemical Society, 114(26), 10646–10647.

-

Ugi, I. (1962). The α-Addition of Iminium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21.

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[9] Wiley-Interscience. (Refer to section on Cleavage of PMB Ethers).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

- 1. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 6. PMB Deprotection - TFA [commonorganicchemistry.com]

- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]

Application Note: Microwave-Assisted Synthesis Involving Protected Benzylamines

[1]

Executive Summary

Benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for neurotransmitter modulators, kinase inhibitors, and GPCR ligands. However, their synthesis via traditional thermal heating is often plagued by long reaction times, incomplete conversions, and side reactions (e.g., over-alkylation or oxidative degradation).

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to protected benzylamines. By leveraging the Arrhenius acceleration inherent in dielectric heating, researchers can access high-energy transition states that are kinetically unfavorable under reflux conditions. This protocol focuses on maintaining the integrity of labile protecting groups (Boc, Cbz, PMB) while forcing difficult bond formations, such as steric-heavy C-N couplings and intramolecular cyclizations.

Strategic Considerations: Protecting Group Stability in MW

The primary challenge in MAOS with protected amines is the "Thermal Spike." Microwave reactors can reach target temperatures (e.g., 150°C) in seconds. While this drives product formation, it stresses protecting groups (PGs) that are normally stable at standard reflux (e.g., 80°C).

Table 1: Protecting Group Stability Matrix (Microwave Conditions)

| Protecting Group | MW Stability Limit (Neutral) | MW Stability Limit (Acidic) | MW Stability Limit (Basic) | Strategic Insight |

| Boc (tert-butoxycarbonyl) | < 130°C (Short duration) | Unstable (>60°C) | Stable (< 150°C) | High Risk. Thermally cleaves >150°C in neutral solvents (DMF/DMSO). Avoid acidic solvents entirely unless deprotection is desired. |

| Cbz (Carboxybenzyl) | < 180°C | Stable (< 120°C) | Stable (< 150°C) | Robust. Excellent for MW. Caution: Can undergo hydrogenolysis if Pd-catalysts and H-donors (formate, alcohols) are present. |

| Fmoc (Fluorenylmethoxycarbonyl) | < 150°C | Stable | Unstable | Base Sensitive. Avoid amine bases (TEA, DIEA) at high temps; use inorganic bases ( |

| PMB (p-Methoxybenzyl) | < 160°C | Unstable | Stable | Acid Sensitive. Ideal for basic couplings; cleaves rapidly with TFA/MW. |

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

Application: Coupling sterically hindered protected benzylamines with aryl halides. Challenge: Traditional heating requires 12–24h and high catalyst loading. MW reduces this to <30 min.[1][2]

Reagents & Materials[4][5][6][7][8][9][10][11][12][13]

-

Substrate:

-Boc-4-bromobenzylamine (or similar protected halide). -

Coupling Partner: Morpholine or substituted aniline (1.2 equiv).

-

Catalyst:

(1-2 mol%) + XPhos (2-4 mol%). Note: Pre-complexed precatalysts (e.g., XPhos Pd G3) are preferred for reproducibility. -

Base:

(1.5 equiv) or -

Solvent: Toluene or Dioxane (Dry, sparged with Nitrogen).

Step-by-Step Methodology

-

Vessel Prep: Flame-dry a 10 mL microwave process vial. Add a magnetic stir bar.

-

Loading: Add the aryl halide (1.0 mmol), amine (1.2 mmol), and base inside a glovebox or under Argon flow.

-

Catalyst Addition: Add Pd source and Ligand.[2][3] Crucial: Do not pre-stir in air; oxidation of the phosphine ligand is accelerated by MW heating if

is present. -

Solvent: Add 3-4 mL of dry Toluene. Cap the vessel immediately with a crimp cap (PTFE/Silicone septum).

-

Microwave Parameters:

-

Mode: Dynamic (hold temperature).

-

Temp: 110°C – 130°C.

-

Time: 10 – 20 minutes.

-

Stirring: High (600+ RPM).

-

Pre-stir: 30 seconds (to homogenize slurry).

-

-

Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Workflow Visualization

Figure 1: Workflow for MW-Assisted Cross-Coupling. Note the iterative loop at the LCMS check.

Protocol 2: Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Application: Converting protected benzylamines (specifically electron-rich derivatives like 3,4-dimethoxybenzylamine) into tetrahydroisoquinolines. Mechanism: Acid-mediated condensation with an aldehyde followed by intramolecular ring closure.

Reagents

-

Amine: 3,4-Dimethoxyphenethylamine (or benzylamine analog).

-

Aldehyde: Benzaldehyde or Formaldehyde equivalent.

-

Acid/Solvent: TFA (10%) in DCM (Caution: Pressure) OR Acetic Acid (Neat).

-

Additives: Molecular sieves (optional, to sequester water).

Strategic Insight: The "Pressure Trip"

Using volatile solvents like DCM in MW reactors is dangerous due to rapid pressure build-up.

-

Recommendation: Use 1,2-Dichloroethane (DCE) or Acetic Acid as the solvent. They have higher boiling points and generate lower vapor pressure at the required reaction temperature (100°C–140°C).

Step-by-Step Methodology

-

Imine Formation: Combine amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (3 mL). Add

and stir at RT for 30 mins to pre-form the imine (optional but improves yield). -

Acid Addition: Filter off drying agent. Add TFA (2-3 equiv) or switch solvent to glacial Acetic Acid.

-

MW Irradiation:

-

Temp: 140°C.

-

Time: 15 minutes.

-

Pressure Limit: Set to 15 bar (safety cutoff).

-

-

Work-up: Basify with sat.

(carefully, gas evolution). Extract with DCM.[4]

Protocol 3: Rapid "Catch-Release" Deprotection

Application: Removing Boc groups from benzylamines in <5 minutes without refluxing aqueous HCl.

Reagents

-

Substrate:

-Boc-benzylamine derivative. -

Reagent: Silica-supported sulfonic acid (Si-SCX) or neat water (high temp).

Methodology (Solid Support Method)

-

Dissolve substrate in minimal DCM/MeOH (9:1).

-

Add Si-SCX (3 equiv by loading).

-

MW Irradiation: 100°C for 5 minutes.

-

Mechanism:[5] The amine deprotects and simultaneously binds to the acidic silica ("Catch").

-

-

Wash: Filter the silica and wash with DCM (removes non-basic impurities).

-

Release: Elute the amine from the silica using

in MeOH.

Troubleshooting & Optimization

Decision Tree for Reaction Failure

If the reaction fails or yields are low, follow this logic path:

Figure 2: Troubleshooting logic for MW synthesis.

Critical Parameters

-

Concentration: MW reactions favor high concentrations (0.5 M – 1.0 M). Dilute reactions often suffer from poor heating efficiency (low tan

of the bulk solution). -

Stirring: Magnetic stir bars can decouple at high speeds in viscous mixtures. Use a larger stir bar or overhead stirring if the reactor supports it.

-

Vessel Headspace: Fill vessels to 50-75% capacity. Too little volume leads to inaccurate IR temperature readings; too much leads to over-pressure failures.

References

-

Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles. Source: National Institutes of Health (PMC). URL:[Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination. Source: ACS Omega / PubMed. URL:[Link]

-

Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids. Source: Biotage Application Note / Lundin et al. URL:[Link] (General resource for specific solid-phase protocols).

-

Microwave-Assisted Pictet-Spengler Reaction. Source: Green Chemistry (RSC). URL:[Link]

-

Thermal Stability of Boc-Protected Amino Groups. Source: Organic Chemistry Portal / ResearchGate. URL:[Link]

Sources

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PMB Deprotection on Sensitive Amine Scaffolds

As a Senior Application Scientist, I've frequently guided researchers through the nuances of removing the p-methoxybenzyl (PMB) group from nitrogen atoms in complex and sensitive molecular architectures. This guide is a distillation of that experience, designed to be a practical resource for overcoming common challenges in your own lab. We'll move beyond simple protocols to understand the "why" behind the "how," ensuring you can adapt these methods to your unique scaffold.

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of PMB-protected amines. The solutions are presented in a question-and-answer format to help you quickly diagnose and resolve your experimental hurdles.

Question 1: My oxidative deprotection with DDQ is sluggish or incomplete, even with excess reagent. What's going on?

Answer:

This is a common issue, particularly with electron-deficient amine scaffolds. The standard mechanism for PMB deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) involves a single-electron transfer (SET) from the electron-rich PMB ring.[1][2] If the nitrogen atom it's attached to is part of an electron-withdrawing system (e.g., an amide, lactam, or a heteroaromatic ring), the electron density on the PMB group is reduced, making this initial oxidation step more difficult.

Troubleshooting Steps:

-

Solvent Choice is Critical: The reaction is often performed in a mixture of an organic solvent and water, such as CH₂Cl₂/H₂O.[1] The water is essential for hydrolyzing the intermediate oxonium ion. Ensure your solvent is anhydrous grade to which a controlled amount of water or a pH 7 buffer is added. For substrates with poor solubility, consider using a more polar solvent system like CH₃CN/H₂O, but be mindful of potential side reactions.

-